Cas no 1339043-30-9 (2-(1-ethyl-1H-pyrazol-5-yl)ethanol)
2-(1-ethyl-1H-pyrazol-5-yl)ethanol Chemical and Physical Properties
Names and Identifiers
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- 2-(1-ethyl-1H-pyrazol-5-yl)ethanol
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- MDL: MFCD19621546
- Inchi: 1S/C7H12N2O/c1-2-9-7(4-6-10)3-5-8-9/h3,5,10H,2,4,6H2,1H3
- InChI Key: TUKGKGIESGTCTJ-UHFFFAOYSA-N
- SMILES: N1(CC)C(CCO)=CC=N1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
2-(1-ethyl-1H-pyrazol-5-yl)ethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E901740-10mg |
2-(1-ethyl-1H-pyrazol-5-yl)ethanol |
1339043-30-9 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E901740-50mg |
2-(1-ethyl-1H-pyrazol-5-yl)ethanol |
1339043-30-9 | 50mg |
$ 210.00 | 2022-06-05 | ||
| TRC | E901740-100mg |
2-(1-ethyl-1H-pyrazol-5-yl)ethanol |
1339043-30-9 | 100mg |
$ 320.00 | 2022-06-05 | ||
| abcr | AB502838-100 mg |
2-(1-Ethyl-1H-pyrazol-5-yl)ethanol |
1339043-30-9 | 100MG |
€253.70 | 2022-03-24 | ||
| abcr | AB502838-250 mg |
2-(1-Ethyl-1H-pyrazol-5-yl)ethanol |
1339043-30-9 | 250MG |
€343.00 | 2022-03-24 | ||
| abcr | AB502838-500 mg |
2-(1-Ethyl-1H-pyrazol-5-yl)ethanol |
1339043-30-9 | 500MG |
€475.60 | 2022-03-24 | ||
| abcr | AB502838-1 g |
2-(1-Ethyl-1H-pyrazol-5-yl)ethanol |
1339043-30-9 | 1g |
€609.00 | 2022-03-24 | ||
| Enamine | EN300-172598-0.05g |
2-(1-ethyl-1H-pyrazol-5-yl)ethan-1-ol |
1339043-30-9 | 95% | 0.05g |
$193.0 | 2023-09-20 | |
| Enamine | EN300-172598-0.1g |
2-(1-ethyl-1H-pyrazol-5-yl)ethan-1-ol |
1339043-30-9 | 95% | 0.1g |
$287.0 | 2023-09-20 | |
| Enamine | EN300-172598-0.25g |
2-(1-ethyl-1H-pyrazol-5-yl)ethan-1-ol |
1339043-30-9 | 95% | 0.25g |
$410.0 | 2023-09-20 |
2-(1-ethyl-1H-pyrazol-5-yl)ethanol Suppliers
2-(1-ethyl-1H-pyrazol-5-yl)ethanol Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 2-(1-ethyl-1H-pyrazol-5-yl)ethanol
Research Briefing on 2-(1-ethyl-1H-pyrazol-5-yl)ethanol (CAS: 1339043-30-9) in Chemical Biology and Pharmaceutical Applications
2-(1-ethyl-1H-pyrazol-5-yl)ethanol (CAS: 1339043-30-9) is a pyrazole derivative that has recently garnered attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its ethyl-substituted pyrazole core and ethanol side chain, exhibits unique physicochemical properties that make it a promising candidate for various applications, including drug discovery, medicinal chemistry, and biochemical probes. Recent studies have explored its potential as a building block for novel therapeutic agents, particularly in targeting enzyme inhibition and receptor modulation.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of 2-(1-ethyl-1H-pyrazol-5-yl)ethanol as a key intermediate in the synthesis of small-molecule inhibitors targeting protein kinases. The study highlighted its structural versatility, which allows for facile derivatization to enhance binding affinity and selectivity. The compound's ability to form hydrogen bonds and hydrophobic interactions with kinase active sites was emphasized, suggesting its utility in designing next-generation kinase inhibitors for oncology applications.
Another significant advancement was reported in Bioorganic & Medicinal Chemistry Letters, where 2-(1-ethyl-1H-pyrazol-5-yl)ethanol was utilized as a scaffold for developing allosteric modulators of G-protein-coupled receptors (GPCRs). The study demonstrated that modifications to the ethanol side chain could fine-tune the compound's efficacy and potency, offering a new avenue for GPCR-targeted drug discovery. The researchers also noted the compound's favorable pharmacokinetic properties, including metabolic stability and low cytotoxicity, which are critical for preclinical development.
Beyond its pharmaceutical applications, 2-(1-ethyl-1H-pyrazol-5-yl)ethanol has also been explored in chemical biology as a fluorescent probe for detecting reactive oxygen species (ROS). A 2022 study in ACS Chemical Biology described the synthesis of a ROS-sensitive derivative of this compound, which exhibited high selectivity and sensitivity in cellular imaging experiments. This innovation opens up possibilities for real-time monitoring of oxidative stress in disease models, such as neurodegenerative disorders and cancer.
In summary, 2-(1-ethyl-1H-pyrazol-5-yl)ethanol (CAS: 1339043-30-9) represents a versatile and valuable compound in modern chemical biology and pharmaceutical research. Its applications span from drug discovery to biochemical probes, driven by its adaptable structure and favorable properties. Ongoing research continues to uncover new potentials for this molecule, positioning it as a key player in the development of novel therapeutics and diagnostic tools.
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